molecular formula C10H9ClN4O B2822076 5-Chloro-6-(3-oxopiperazin-1-yl)nicotinonitrile CAS No. 2034295-41-3

5-Chloro-6-(3-oxopiperazin-1-yl)nicotinonitrile

Cat. No. B2822076
CAS RN: 2034295-41-3
M. Wt: 236.66
InChI Key: AAVYAZYOYLZBTG-UHFFFAOYSA-N
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Description

5-Chloro-6-(3-oxopiperazin-1-yl)nicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound belongs to the class of nicotinonitriles and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One study outlines the use of related nitriles in synthesizing new indole-containing heterocyclic substances such as 1,2,3-triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidine derivatives. These compounds exhibit promising antimicrobial activities against various microorganisms, including Gram-negative bacteria, Gram-positive bacteria, and yeast, demonstrating the potential of nitriles in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Herbicidal Activity

Another study focuses on derivatives of nicotinic acid, which have shown excellent herbicidal activity against certain weeds. The research suggests that modifications to the nicotinonitrile structure can lead to compounds with potent herbicidal properties, useful in agricultural settings (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

Chemical Reactions and New Substance Creation

Further research illustrates the role of similar compounds in palladium-mediated coupling reactions, leading to the synthesis of difunctionalized pyrazolo[3,4-b]pyridines. This process is significant for creating novel compounds with potential applications in various fields, including pharmaceuticals and material science (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Antimycobacterial Agents

The facile synthesis of benzonitrile/nicotinonitrile-based s-triazines, tested for in vitro antimycobacterial activity, underscores the utility of nitriles in combating infectious diseases like tuberculosis. This research highlights the importance of structural modifications for enhancing the antimicrobial efficacy of compounds (Patel, Chikhalia, & Kumari, 2014).

properties

IUPAC Name

5-chloro-6-(3-oxopiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c11-8-3-7(4-12)5-14-10(8)15-2-1-13-9(16)6-15/h3,5H,1-2,6H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVYAZYOYLZBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=C(C=C(C=N2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-(3-oxopiperazin-1-yl)nicotinonitrile

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